Therapeutic Indication Divergence: 2-Piperidino vs. 2-Furfurylamino
The Pfizer patent family (US3843662, DE2145686A1) explicitly distinguishes 5-sulfamylbenzoic acids by their 2-position substituent with respect to therapeutic indication. Compounds bearing a 2-piperidino group, including CAS 4847-37-4, fall within claims directed to lowering blood lipid levels for treating atherosclerosis [1]. In contrast, the 2-furfurylamino analog furosemide (CAS 54-31-9) is a loop diuretic acting via Na-K-Cl cotransporter inhibition—a fundamentally different pharmacological mechanism [2]. This indication-level divergence is driven by the nature of the 2-substituent: the piperidine ring confers lipophilicity and steric bulk incompatible with the furosemide-binding pharmacophore of the NKCC2 transporter, while enabling engagement with lipid-regulatory pathways.
| Evidence Dimension | Primary therapeutic indication per patent class disclosure |
|---|---|
| Target Compound Data | Hypolipidemic / anti-atherosclerotic (5-sulfamylbenzoic acid with 2-piperidino substitution, per US3843662 claim scope) |
| Comparator Or Baseline | Furosemide (CAS 54-31-9): Loop diuretic (Na-K-Cl cotransporter inhibitor) |
| Quantified Difference | Qualitative: distinct therapeutic indication classes (lipid-lowering vs. diuretic) per Pfizer patent disclosures; quantitative lipid-lowering data for individual 2-piperidino-5-sulfamylbenzoic acids not explicitly enumerated in the patent. |
| Conditions | Patent disclosures US3843662 (1974) and DE2145686A1 (1972); furosemide clinical pharmacology literature |
Why This Matters
For researchers or procurement officers sourcing compounds for lipid-metabolism or cardiovascular target screening, CAS 4847-37-4 offers a structurally defined entry point into the 5-sulfamylbenzoic acid hypolipidemic pharmacophore that furosemide or other 2-amino/2-furfurylamino analogs cannot provide.
- [1] Holland, G. (Pfizer Inc.). 2-Halo-5-(substituted piperidino sulfonyl) benzoic acids. United States Patent US3843662. Issued October 22, 1974. View Source
- [2] J-GLOBAL. Furosemide chemical substance information. SMILES: NS(=O)(=O)c1cc(C(=O)O)c(NCc2ccco2)cc1Cl. Accessed 2026. View Source
